molecular formula C10H15ClO B8418704 (1R-cis)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl chloride CAS No. 53955-46-7

(1R-cis)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl chloride

Cat. No. B8418704
CAS RN: 53955-46-7
M. Wt: 186.68 g/mol
InChI Key: VNTCVNLNEOVBEE-YUMQZZPRSA-N
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Patent
US04182906

Procedure details

In a 200 ml flask, there were charged (-)-trans-2,2-dimethyl-3-isobutenylcyclopropane-1-carboxylic acid (30.0 g) and toluene (70 g), and thionyl chloride (24.0 g) was added thereto from a dropping funnel at 70° to 80° C. over a period of 30 minutes with stirring. After completion of the addition, stirring was continued for an additional 2.5 hours at the same temperature. Thereafter, the reaction mixture was cooled to 0° C., and boron trichloride (0.94 g) was added thereto, followed by stirring for 30 minutes. Then, the catalyst was removed from the reaction mixture, the solvent was recovered by distillation, and the residue was distilled to obtain racemized 2,2-dimethyl-3-isobutenylcyclopropane-1-carboxylic acid chloride (28.6 g) having a boiling point of 55°-62° C./0.3 mmHg. The proportion of the optical isomers in the resulting product was determined by gas chromatography. The result was as follows: (+)-trans, 46.8%; (-)-trans, 46.8%; (+)-cis, 3.2%; (-)-cis, 3.2%.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:12])[C@@H:4]([CH:5]=[C:6]([CH3:8])[CH3:7])[C@@H:3]1[C:9](O)=[O:10].S(Cl)([Cl:15])=O>B(Cl)(Cl)Cl.C1(C)C=CC=CC=1>[CH3:1][C:2]1([CH3:12])[CH:4]([CH:5]=[C:6]([CH3:8])[CH3:7])[CH:3]1[C:9]([Cl:15])=[O:10]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CC1([C@H]([C@@H]1C=C(C)C)C(=O)O)C
Name
Quantity
24 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
70 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.94 g
Type
catalyst
Smiles
B(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
from a dropping funnel at 70° to 80° C. over a period of 30 minutes with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
After completion of the addition
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for an additional 2.5 hours at the same temperature
Duration
2.5 h
STIRRING
Type
STIRRING
Details
by stirring for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Then, the catalyst was removed from the reaction mixture
DISTILLATION
Type
DISTILLATION
Details
the solvent was recovered by distillation
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(C(C1C=C(C)C)C(=O)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 28.6 g
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04182906

Procedure details

In a 200 ml flask, there were charged (-)-trans-2,2-dimethyl-3-isobutenylcyclopropane-1-carboxylic acid (30.0 g) and toluene (70 g), and thionyl chloride (24.0 g) was added thereto from a dropping funnel at 70° to 80° C. over a period of 30 minutes with stirring. After completion of the addition, stirring was continued for an additional 2.5 hours at the same temperature. Thereafter, the reaction mixture was cooled to 0° C., and boron trichloride (0.94 g) was added thereto, followed by stirring for 30 minutes. Then, the catalyst was removed from the reaction mixture, the solvent was recovered by distillation, and the residue was distilled to obtain racemized 2,2-dimethyl-3-isobutenylcyclopropane-1-carboxylic acid chloride (28.6 g) having a boiling point of 55°-62° C./0.3 mmHg. The proportion of the optical isomers in the resulting product was determined by gas chromatography. The result was as follows: (+)-trans, 46.8%; (-)-trans, 46.8%; (+)-cis, 3.2%; (-)-cis, 3.2%.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:12])[C@@H:4]([CH:5]=[C:6]([CH3:8])[CH3:7])[C@@H:3]1[C:9](O)=[O:10].S(Cl)([Cl:15])=O>B(Cl)(Cl)Cl.C1(C)C=CC=CC=1>[CH3:1][C:2]1([CH3:12])[CH:4]([CH:5]=[C:6]([CH3:8])[CH3:7])[CH:3]1[C:9]([Cl:15])=[O:10]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CC1([C@H]([C@@H]1C=C(C)C)C(=O)O)C
Name
Quantity
24 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
70 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.94 g
Type
catalyst
Smiles
B(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
from a dropping funnel at 70° to 80° C. over a period of 30 minutes with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
After completion of the addition
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for an additional 2.5 hours at the same temperature
Duration
2.5 h
STIRRING
Type
STIRRING
Details
by stirring for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Then, the catalyst was removed from the reaction mixture
DISTILLATION
Type
DISTILLATION
Details
the solvent was recovered by distillation
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(C(C1C=C(C)C)C(=O)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 28.6 g
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04182906

Procedure details

In a 200 ml flask, there were charged (-)-trans-2,2-dimethyl-3-isobutenylcyclopropane-1-carboxylic acid (30.0 g) and toluene (70 g), and thionyl chloride (24.0 g) was added thereto from a dropping funnel at 70° to 80° C. over a period of 30 minutes with stirring. After completion of the addition, stirring was continued for an additional 2.5 hours at the same temperature. Thereafter, the reaction mixture was cooled to 0° C., and boron trichloride (0.94 g) was added thereto, followed by stirring for 30 minutes. Then, the catalyst was removed from the reaction mixture, the solvent was recovered by distillation, and the residue was distilled to obtain racemized 2,2-dimethyl-3-isobutenylcyclopropane-1-carboxylic acid chloride (28.6 g) having a boiling point of 55°-62° C./0.3 mmHg. The proportion of the optical isomers in the resulting product was determined by gas chromatography. The result was as follows: (+)-trans, 46.8%; (-)-trans, 46.8%; (+)-cis, 3.2%; (-)-cis, 3.2%.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:12])[C@@H:4]([CH:5]=[C:6]([CH3:8])[CH3:7])[C@@H:3]1[C:9](O)=[O:10].S(Cl)([Cl:15])=O>B(Cl)(Cl)Cl.C1(C)C=CC=CC=1>[CH3:1][C:2]1([CH3:12])[CH:4]([CH:5]=[C:6]([CH3:8])[CH3:7])[CH:3]1[C:9]([Cl:15])=[O:10]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CC1([C@H]([C@@H]1C=C(C)C)C(=O)O)C
Name
Quantity
24 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
70 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.94 g
Type
catalyst
Smiles
B(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
from a dropping funnel at 70° to 80° C. over a period of 30 minutes with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
After completion of the addition
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for an additional 2.5 hours at the same temperature
Duration
2.5 h
STIRRING
Type
STIRRING
Details
by stirring for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Then, the catalyst was removed from the reaction mixture
DISTILLATION
Type
DISTILLATION
Details
the solvent was recovered by distillation
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(C(C1C=C(C)C)C(=O)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 28.6 g
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04182906

Procedure details

In a 200 ml flask, there were charged (-)-trans-2,2-dimethyl-3-isobutenylcyclopropane-1-carboxylic acid (30.0 g) and toluene (70 g), and thionyl chloride (24.0 g) was added thereto from a dropping funnel at 70° to 80° C. over a period of 30 minutes with stirring. After completion of the addition, stirring was continued for an additional 2.5 hours at the same temperature. Thereafter, the reaction mixture was cooled to 0° C., and boron trichloride (0.94 g) was added thereto, followed by stirring for 30 minutes. Then, the catalyst was removed from the reaction mixture, the solvent was recovered by distillation, and the residue was distilled to obtain racemized 2,2-dimethyl-3-isobutenylcyclopropane-1-carboxylic acid chloride (28.6 g) having a boiling point of 55°-62° C./0.3 mmHg. The proportion of the optical isomers in the resulting product was determined by gas chromatography. The result was as follows: (+)-trans, 46.8%; (-)-trans, 46.8%; (+)-cis, 3.2%; (-)-cis, 3.2%.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:12])[C@@H:4]([CH:5]=[C:6]([CH3:8])[CH3:7])[C@@H:3]1[C:9](O)=[O:10].S(Cl)([Cl:15])=O>B(Cl)(Cl)Cl.C1(C)C=CC=CC=1>[CH3:1][C:2]1([CH3:12])[CH:4]([CH:5]=[C:6]([CH3:8])[CH3:7])[CH:3]1[C:9]([Cl:15])=[O:10]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CC1([C@H]([C@@H]1C=C(C)C)C(=O)O)C
Name
Quantity
24 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
70 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.94 g
Type
catalyst
Smiles
B(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
from a dropping funnel at 70° to 80° C. over a period of 30 minutes with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
After completion of the addition
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for an additional 2.5 hours at the same temperature
Duration
2.5 h
STIRRING
Type
STIRRING
Details
by stirring for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Then, the catalyst was removed from the reaction mixture
DISTILLATION
Type
DISTILLATION
Details
the solvent was recovered by distillation
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(C(C1C=C(C)C)C(=O)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 28.6 g
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04182906

Procedure details

In a 200 ml flask, there were charged (-)-trans-2,2-dimethyl-3-isobutenylcyclopropane-1-carboxylic acid (30.0 g) and toluene (70 g), and thionyl chloride (24.0 g) was added thereto from a dropping funnel at 70° to 80° C. over a period of 30 minutes with stirring. After completion of the addition, stirring was continued for an additional 2.5 hours at the same temperature. Thereafter, the reaction mixture was cooled to 0° C., and boron trichloride (0.94 g) was added thereto, followed by stirring for 30 minutes. Then, the catalyst was removed from the reaction mixture, the solvent was recovered by distillation, and the residue was distilled to obtain racemized 2,2-dimethyl-3-isobutenylcyclopropane-1-carboxylic acid chloride (28.6 g) having a boiling point of 55°-62° C./0.3 mmHg. The proportion of the optical isomers in the resulting product was determined by gas chromatography. The result was as follows: (+)-trans, 46.8%; (-)-trans, 46.8%; (+)-cis, 3.2%; (-)-cis, 3.2%.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:12])[C@@H:4]([CH:5]=[C:6]([CH3:8])[CH3:7])[C@@H:3]1[C:9](O)=[O:10].S(Cl)([Cl:15])=O>B(Cl)(Cl)Cl.C1(C)C=CC=CC=1>[CH3:1][C:2]1([CH3:12])[CH:4]([CH:5]=[C:6]([CH3:8])[CH3:7])[CH:3]1[C:9]([Cl:15])=[O:10]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CC1([C@H]([C@@H]1C=C(C)C)C(=O)O)C
Name
Quantity
24 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
70 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.94 g
Type
catalyst
Smiles
B(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
from a dropping funnel at 70° to 80° C. over a period of 30 minutes with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
After completion of the addition
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for an additional 2.5 hours at the same temperature
Duration
2.5 h
STIRRING
Type
STIRRING
Details
by stirring for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Then, the catalyst was removed from the reaction mixture
DISTILLATION
Type
DISTILLATION
Details
the solvent was recovered by distillation
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(C(C1C=C(C)C)C(=O)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 28.6 g
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.